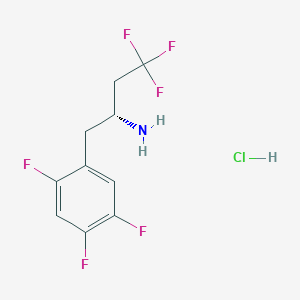

(R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

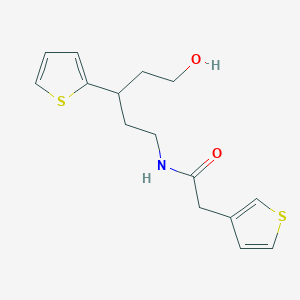

“®-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride” is also known as Sitagliptin . It is an orally active, potent, and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It is used as an anti-diabetic medication to treat type 2 diabetes .

Synthesis Analysis

The synthesis of Sitagliptin involves an improved enzymatic process that provides good yield and purity . The process provides a novel intermediate ®-3-Acetamido-4-(2,4,5-Trifluorophenyl) butanoic acid .Molecular Structure Analysis

The molecular formula of Sitagliptin is C16H15F6N5O . The structure includes a dihydrotriazolopyrazine ring attached to a trifluoromethyl group and a trifluorophenyl group .Chemical Reactions Analysis

Sitagliptin is a potent and selective inhibitor of DPP4, with an IC50 value of 18 nM . It shows excellent selectivity over other proline-selective peptidases .Physical And Chemical Properties Analysis

Sitagliptin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The optical activity of Sitagliptin is [α]/D -17 to -23°, c = 0.5 in chloroform-d .Scientific Research Applications

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sitagliptin is a potent, orally active DPP-IV inhibitor with an IC50 value of 18 nM . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels. Inhibiting DPP-IV can therefore be useful in the treatment of type 2 diabetes .

Treatment of Type 2 Diabetes

Sitagliptin has been used in the treatment of type 2 diabetes . It works by increasing the levels of incretin hormones, which help to control blood sugar by increasing insulin release, especially after a meal .

Selectivity Over Other Proline-Selective Peptidases

Sitagliptin has excellent selectivity over other proline-selective peptidases . This means it specifically inhibits DPP-IV without significantly affecting other enzymes, which can reduce the risk of side effects .

Oral Bioavailability

Sitagliptin has good oral bioavailability, meaning it is well absorbed from the gut into the bloodstream . This makes it suitable for oral administration, a more convenient route of administration for patients .

In Vivo Efficacy in Animal Models

Sitagliptin has shown efficacy in animal models of diabetes . This suggests it may also be effective in humans, and indeed, it has been approved for use in humans by regulatory authorities .

Research Tool

Sitagliptin can also be used as a research tool in scientific studies . For example, it can be used to investigate the role of DPP-IV and incretin hormones in glucose metabolism .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c11-7-3-9(13)8(12)2-5(7)1-6(17)4-10(14,15)16;/h2-3,6H,1,4,17H2;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHOHFDTFQZRR-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-Dimethylmorpholin-4-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2586864.png)

![propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride](/img/structure/B2586880.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)